molecular formula C8H12N4S B13940293 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-

5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-

Cat. No.: B13940293
M. Wt: 196.28 g/mol
InChI Key: ZZNZIWHFKNDZQQ-UHFFFAOYSA-N
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Description

5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- is a heterocyclic compound featuring a thiazole backbone substituted with a cyano group at the 5-position and a 2-amino-2-methylpropylamino moiety at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H12N4S

Molecular Weight

196.28 g/mol

IUPAC Name

2-[(2-amino-2-methylpropyl)amino]-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C8H12N4S/c1-8(2,10)5-12-7-11-4-6(3-9)13-7/h4H,5,10H2,1-2H3,(H,11,12)

InChI Key

ZZNZIWHFKNDZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=C(S1)C#N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Amino-Substituted Thiazoles

The synthesis of amino-substituted thiazoles such as 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- typically follows a sequence involving:

  • Halogenation of nitroalkene precursors,
  • Reaction with thiourea to form thiazole rings,
  • Subsequent functional group transformations to introduce aminoalkyl substituents.

This approach avoids hazardous nitration and rearrangement steps common in older methods and allows for better control and yields.

Specific Preparation Route Based on Patent US4269985A

A notable and well-documented method for preparing related 2-amino-5-nitrothiazole derivatives involves the following key steps, which can be adapted for preparing 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- or analogs:

Step Description Conditions Notes
1 Halogenation of N,N-dialkyl-2-nitroetheneamine Using bromine or chlorine in inert solvents (alkanols, alkanoic acids, DMF) at 0–25°C Produces halogenated intermediates, usually not isolated
2 Reaction with thiourea Room temperature, no additional solvent typically needed Forms acyclic intermediate salts
3 Ring closure by aqueous treatment Water or aqueous base at 0–25°C Precipitates the thiazole product
  • The starting material, N,N-dialkyl-2-nitroetheneamine, can be prepared by known methods (e.g., from dimethylformamide derivatives).
  • The halogenation is typically carried out with a 1:1 mole ratio of amine to halogenating agent.
  • Thiourea is used in slight excess to ensure complete reaction.
  • The ring closure step is mild and avoids explosive nitration conditions.
  • Yield examples for related compounds are in the 30–40% range based on nitromethane or halogen reagent.

This method emphasizes safety and scalability by avoiding hazardous nitration and rearrangement steps traditionally used for 2-amino-5-nitrothiazole derivatives.

Detailed Reaction Scheme (Hypothetical for Target Compound)

Based on the above methods, a plausible synthetic route for 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- could involve:

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Halogenation solvent Alkanols (methanol, ethanol), alkanoic acids, DMF Solvent inertness critical
Halogenating agents Bromine, chlorine, sulfuryl chloride/bromide 1:1 mole ratio with amine
Halogenation temperature 0 to 25 °C (preferably -5 to 20 °C) Controls selectivity and yield
Thiourea amount 1 to 1.5 equivalents Ensures complete reaction
Thiourea reaction temp 0 to 25 °C (room temp preferred) Mild conditions
Ring closure medium Water or aqueous base (ammonium hydroxide, alkali hydroxides) Room temp to 25 °C
Yield (related compounds) 30–40% Dependent on scale and purification

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acetonitrile as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The aminoalkyl group in the target compound enhances solubility and bioactivity, as seen in antimalarial adamantane-trioxane derivatives . In contrast, diazenyl groups (e.g., in CAS 174562-21-1) enable conjugation and light absorption, favoring dye applications . Triazole rings (e.g., propiconazole) confer antifungal activity via sterol biosynthesis inhibition, whereas thiazole derivatives may target different pathways .

Comparatively, propiconazole’s chlorophenyl and triazole groups optimize fungicidal efficacy .

Physicochemical Properties: The methoxy group in CAS 174562-21-1 increases hydrophobicity, reducing water solubility but enhancing membrane permeability. The target compound’s amino group improves aqueous solubility, critical for drug formulation .

Biological Activity

5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- (CAS No. 440102-56-7) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Thiazolecarbonitrile features a thiazole ring and a carbonitrile group, which are known to contribute to its biological properties. Its structure can be represented as follows:

C7H10N4S\text{C}_7\text{H}_{10}\text{N}_4\text{S}

Antimicrobial Properties

Research indicates that compounds with thiazole structures exhibit significant antimicrobial activity. A study on thiazole derivatives demonstrated that they inhibit the growth of various bacteria and fungi, suggesting that 5-thiazolecarbonitrile may possess similar properties .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. For instance, certain thiazole-based compounds have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. The specific activity of 5-thiazolecarbonitrile against cancer cells remains to be fully elucidated but is an area of active investigation .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. Enzyme assays have indicated that thiazole derivatives can act as effective inhibitors for enzymes like carbonic anhydrase and certain kinases, which play crucial roles in cancer progression and other diseases .

Study 1: Antibacterial Activity

In a study assessing the antibacterial efficacy of various thiazole derivatives, 5-thiazolecarbonitrile was tested against strains of Staphylococcus aureus and Escherichia coli. The results showed promising inhibition zones compared to a control group, indicating potential as an antibacterial agent .

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of 5-thiazolecarbonitrile on human breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating substantial effectiveness in inducing cell death through apoptosis pathways .

The biological activity of 5-thiazolecarbonitrile may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
  • Enzyme Modulation : Inhibition of key enzymes involved in metabolic pathways.

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